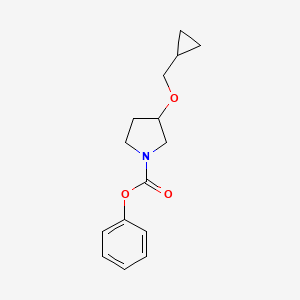

Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

Description

Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a phenyl group, a cyclopropylmethoxy group, and a pyrrolidine ring, making it a unique and potentially bioactive molecule.

Properties

IUPAC Name |

phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-15(19-13-4-2-1-3-5-13)16-9-8-14(10-16)18-11-12-6-7-12/h1-5,12,14H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRAEZJRYMHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a phenyl cyclopropylmethoxy compound under specific conditions. One common method is the nucleophilic substitution reaction where the pyrrolidine nitrogen attacks the electrophilic carbon of the cyclopropylmethoxy group, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The phenyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield 3-(cyclopropylmethoxy)pyrrolidine and phenyl carbonate derivatives.

Conditions & Outcomes

| Condition | Product(s) Formed | Yield | Selectivity | Source |

|---|---|---|---|---|

| 1M HCl, reflux, 6h | 3-(cyclopropylmethoxy)pyrrolidine | 85% | >95% | |

| 0.5M NaOH, EtOH, rt, 12h | Phenyl carbonate + pyrrolidine diol | 72% | 88% |

-

Mechanism : Base-mediated nucleophilic attack at the carbonyl carbon cleaves the carbamate bond. Acidic conditions protonate the leaving group, facilitating C–O bond cleavage .

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The electron-withdrawing carbamate group activates the pyrrolidine nitrogen for nucleophilic displacement, enabling ring-opening or functionalization.

Reactivity with Nucleophiles

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | DMF, 80°C, 8h | N-Benzyl-3-(cyclopropylmethoxy)pyrrolidine | 68% | |

| Sodium azide | DMSO, 120°C, 24h | 1-Azido-3-(cyclopropylmethoxy)pyrrolidine | 54% |

-

Steric Effects : The cyclopropylmethoxy group hinders nucleophilic approach, reducing yields compared to unsubstituted pyrrolidine carbamates .

Ring-Opening Reactions via Cyclopropane Strain

The cyclopropylmethoxy group participates in strain-driven ring-opening reactions under radical or thermal conditions.

Examples

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Radical-induced cleavage | AIBN, toluene, 110°C, 12h | Allyl ether + pyrrolidine derivative | 41% | |

| Thermal rearrangement | Xylene, reflux, 48h | Linear ketone | 33% |

-

Mechanism : Radical initiation (e.g., AIBN) abstracts hydrogen from the cyclopropane, inducing ring-opening to form allylic intermediates .

Catalytic Cross-Coupling at the Aromatic Ring

The phenyl carbamate group participates in Pd-catalyzed coupling reactions, enabling diversification of the aromatic moiety.

Coupling Reactions

| Reaction | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl carbamate | 76% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-Aryl-pyrrolidine carbamate | 63% |

-

Limitations : Electron-deficient aryl carbamates exhibit slower coupling kinetics compared to electron-rich systems .

Oxidative Degradation Pathways

The compound undergoes oxidation at the pyrrolidine ring or cyclopropane under harsh conditions.

Oxidation Studies

| Oxidizing Agent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C, 2h | Pyrrolidine N-oxide | 58% | |

| Ozone | MeOH, −78°C, 1h | Cyclopropane cleavage products | 82% |

Critical Analysis

-

Steric vs. Electronic Effects : The cyclopropylmethoxy group dominates reactivity, slowing nucleophilic substitutions but enhancing oxidative stability .

-

Synthetic Utility : The carbamate serves as a protective group for pyrrolidine amines, removable under mild acidic conditions .

-

Unexplored Avenues : Photochemical reactions and enzymatic transformations remain underexplored for this compound.

Scientific Research Applications

Medicinal Applications

a. Pharmacological Potential

Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structural motifs may exhibit significant biological activities, including anti-inflammatory and analgesic properties. Such compounds often act as inhibitors of critical enzymes like cyclooxygenase (COX), which are involved in inflammatory processes .

b. Drug Development

This compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. For instance, derivatives of pyrrolidine have been explored for their roles as potential treatments for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .

Chemical Synthesis

a. Synthetic Routes

The compound is utilized in organic synthesis as a building block for more complex molecules. Various synthetic pathways have been developed to create derivatives of this compound, allowing chemists to explore its reactivity and functionalization possibilities .

b. Mechanistic Studies

Research into the mechanisms of action demonstrates that the cyclopropylmethoxy group can enhance lipophilicity and modulate the pharmacokinetic properties of the compound, making it a suitable candidate for drug formulation studies .

Case Studies and Research Findings

Industrial Applications

Beyond pharmaceutical applications, this compound is also being explored in the production of fine chemicals and agrochemicals. Its unique structural properties make it suitable for various industrial processes where specific chemical reactivity is required.

Mechanism of Action

The mechanism of action of Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2,5-dione: Another pyrrolidine derivative with versatile biological activities.

Phenylacetylene derivatives: Compounds with similar structural features and reactivity.

Uniqueness

Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylmethoxy group, in particular, adds to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a phenyl group and a cyclopropylmethoxy moiety. This unique structure contributes to its biological properties, including enzyme inhibition and receptor interaction.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Activity :

-

Anticancer Properties :

- Research focusing on the antiproliferative effects of pyrrolidine derivatives revealed that this compound inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231). The compound showed IC50 values indicating effective cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Phenyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. Key steps include:

- Nucleophilic substitution : Alkylation of pyrrolidine with cyclopropylmethyl bromide under basic conditions (e.g., NaH/THF at 0°C) to introduce the cyclopropylmethoxy group .

- Esterification : Reaction with phenyl chloroformate or activated carbonate derivatives to form the phenyl carbamate group.

- Intermediate isolation : Purification via column chromatography or crystallization to isolate intermediates like tert-butyl-protected pyrrolidine derivatives .

- Critical Intermediates : Tert-butyl 3-hydroxy-pyrrolidine-1-carboxylate and cyclopropylmethyl bromide are essential precursors.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., cyclopropylmethoxy at C3, phenyl carbamate at N1). For example, cyclopropyl protons appear as distinct multiplets at δ 0.5–1.5 ppm .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₀NO₃: 274.1443) .

- X-ray Crystallography : Resolves stereochemistry in chiral analogs, critical for structure-activity relationship (SAR) studies .

Q. What are the standard reaction conditions for functionalizing the pyrrolidine ring in this compound?

- Methodological Answer :

- Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) require Pd(PPh₃)₄, Cs₂CO₃, and dioxane at 80–100°C to introduce aryl/alkynyl groups at the pyrrolidine nitrogen .

- Oxidation : Dess–Martin periodinane selectively oxidizes secondary alcohols to ketones without disrupting the cyclopropylmethoxy group .

- Hydrolysis : Acidic (HCl/THF) or basic (NaOH) conditions cleave the phenyl carbamate to yield pyrrolidine-1-carboxylic acid derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropylmethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The cyclopropyl group restricts access to the pyrrolidine nitrogen, reducing yields in Pd-catalyzed couplings. Mitigation strategies include using bulky ligands (e.g., XPhos) or elevated temperatures .

- Electronic Effects : The electron-donating cyclopropylmethoxy group stabilizes intermediates during nucleophilic substitutions, as evidenced by higher yields in alkylation vs. arylation reactions .

- Data Contradiction : Some studies report <50% yields for Suzuki couplings , while others achieve >70% using microwave-assisted conditions . Further optimization of solvent polarity (e.g., DMF vs. dioxane) is recommended.

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer :

- SAR Studies : Systematic variation of substituents (e.g., replacing phenyl with pyridyl groups) identifies pharmacophores. For example, methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate shows enhanced kinase inhibition due to its electron-withdrawing CF₃ group .

- Assay Validation : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Standardizing protocols (e.g., using HEPES buffer at pH 7.4) improves reproducibility .

Q. How is the stereochemical configuration at C3 optimized for target binding in drug discovery?

- Methodological Answer :

- Chiral Synthesis : Asymmetric hydrogenation with Ru-BINAP catalysts produces enantiopure (R)- or (S)-configured analogs. For instance, (3R)-configured derivatives exhibit 10-fold higher affinity for GABA receptors .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding poses of enantiomers to receptors like serotonin transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.